5-fluoro-2-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
描述
属性
IUPAC Name |
5-fluoro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-16-10-5-13(19)12-17(16)26(23,24)20-14-6-8-15(9-7-14)21-11-3-2-4-18(21)22/h5-10,12,20H,2-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROHLAJSBKJPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with the target molecule, enabling a comparative analysis of their properties and activities:
5-Fluoro-2-methoxy-N-{4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl}benzenesulfonamide
- Structure : Differs by replacing the 2-oxopiperidinyl group with a 6-(methylsulfonyl)-3-pyridazinyl substituent.
- Molecular Formula : C₁₈H₁₆FN₃O₅S₂ (vs. C₁₈H₁₈FN₂O₄S for the target compound).
Apixaban (BMS-562247)
- Structure : Contains a 4-(2-oxopiperidin-1-yl)phenyl group linked to a pyrazolo-pyridine core instead of a benzenesulfonamide.
- Activity : A potent Factor Xa inhibitor used as an anticoagulant. The 2-oxopiperidinyl group contributes to binding affinity and selectivity .
- Key Difference : The heterocyclic core (pyrazolo-pyridine vs. benzenesulfonamide) shifts the pharmacological profile toward anticoagulation rather than antimicrobial action.
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide
- Structure: Features a bromopyrimidine-thioether substituent and a piperidinyl group (non-oxidized) instead of 2-oxopiperidinyl.
- Activity : Piperidinyl-pyrimidine analogs exhibit antibacterial properties, as seen in related N-(thiazol-2-yl)benzenesulfonamides (e.g., MIC values of 4–16 µg/mL against S. aureus) .
- Impact of Substituent : The absence of the oxo group in piperidine may reduce hydrogen-bonding capacity compared to the target compound.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structure: Integrates a chromenone-pyrazolopyrimidine system with a 4-(2-oxopiperidinyl)phenyl-like group.
- Activity: Chromenone derivatives are associated with kinase inhibition or anti-inflammatory effects. The 2-oxopiperidinyl analog here highlights the versatility of this substituent in diverse pharmacophores .
Data Table: Structural and Functional Comparison
Key Findings and Insights
Role of the 2-Oxopiperidinyl Group : This moiety enhances target engagement in anticoagulants (e.g., Apixaban) through hydrogen bonding and conformational stability . Its absence in piperidinyl analogs reduces antibacterial efficacy, as seen in .
Impact of Heterocyclic Cores : Pyrazolo-pyridine (Apixaban) and pyridazinyl () systems shift activity toward distinct therapeutic areas, underscoring the importance of core structure in drug design.
Antibacterial vs. Anticoagulant Profiles : Sulfonamides with piperidinyl/thiazole groups () prioritize microbial targeting, while those with 2-oxopiperidinyl and larger heterocycles () favor protease or kinase inhibition.
常见问题
Q. What are the optimal synthetic routes for 5-fluoro-2-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, and how can reaction yields be improved?
The synthesis typically involves nucleophilic substitution of a sulfonyl chloride intermediate with a substituted aniline derivative. Key steps include:
- Sulfonamide bond formation : Reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with 4-(2-oxopiperidin-1-yl)aniline in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., triethylamine or pyridine) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.
- Yield optimization : Adjust stoichiometry (1.1:1 molar ratio of sulfonyl chloride to aniline), control temperature (0–5°C during addition), and use inert atmospheres to minimize side reactions .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., methoxy group at C2, fluorine at C5) and piperidinone ring conformation .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected: ~434.45 g/mol) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretches (~1350 cm) and piperidinone C=O (~1680 cm) .
Q. What are the primary biological targets hypothesized for this sulfonamide derivative?
- Enzyme inhibition : The sulfonamide group may target bacterial dihydropteroate synthase (folate pathway) or human coagulation Factor Xa (FXa), as seen in structurally related compounds .
- Receptor modulation : The 2-oxopiperidinyl group could interact with neurotransmitter receptors (e.g., sigma-1) based on docking studies of analogous sulfonamides .
Advanced Research Questions
Q. How can researchers resolve contradictory data between in vitro bioactivity and in vivo pharmacokinetic profiles?
- Experimental design :
- Perform dose-response assays across multiple cell lines to validate target engagement.
- Use LC-MS/MS to measure plasma/tissue concentrations in animal models and correlate with efficacy .
- Assess metabolite stability via microsomal incubation (e.g., liver S9 fractions) to identify rapid degradation pathways .
- Case study : A related FXa inhibitor showed high in vitro potency (IC = 12 nM) but low oral bioavailability due to poor solubility; formulation with cyclodextrin improved AUC by 3-fold .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Core modifications :
- Vary the substituents on the benzenesulfonamide ring (e.g., replace fluorine with chloro or methyl groups).
- Modify the piperidinone ring (e.g., replace oxygen with sulfur or introduce alkyl groups) .
- Assays :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets like FXa .
- Computational docking (AutoDock Vina) to prioritize derivatives with optimal steric and electronic complementarity .
Q. How can in silico modeling predict off-target interactions or toxicity risks?
- Protocol :
- Generate a 3D structure using ChemDraw3D and optimize geometry with Gaussian08.
- Perform homology modeling (e.g., SWISS-MODEL) for targets like cytochrome P450 enzymes.
- Screen against toxicity databases (e.g., Tox21) to flag risks like hERG channel inhibition .
- Validation : Compare predictions with experimental Ames test (mutagenicity) and hepatocyte viability data .
Q. What experimental approaches are used to assess compound stability under physiological conditions?
- Stress testing :
- Incubate in buffers simulating gastric (pH 2) and intestinal (pH 7.4) environments at 37°C for 24 hours. Monitor degradation via HPLC .
- Expose to UV light (ICH Q1B guidelines) to evaluate photostability.
- Stabilization : Co-crystallization with excipients (e.g., mannitol) or encapsulation in liposomes .
Q. How can researchers investigate protein-ligand binding dynamics for this compound?
- Biophysical methods :
- X-ray crystallography : Co-crystallize with the target protein (e.g., FXa) to resolve binding modes.
- Molecular dynamics simulations (MD) : Use GROMACS to simulate interactions over 100 ns trajectories .
- Data interpretation : Identify key hydrogen bonds (e.g., sulfonamide NH to Glu97 of FXa) and hydrophobic contacts with piperidinone .
Q. What methodologies are recommended for studying metabolic pathways?
- Radiolabeled tracing : Synthesize a C-labeled version and track metabolites in rat plasma/bile using scintillation counting .
- Enzyme inhibition assays : Test interactions with CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® kits) .
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